2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a tetrazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole derivative with a thiol compound.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting an appropriate amine with ethylene glycol under high temperature and pressure.
Coupling Reactions: The final step involves coupling the tetrazole-sulfanyl derivative with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate-containing substrates.
Comparison with Similar Compounds
Similar Compounds
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-morpholin-4-yl-ethanone: This compound is similar in structure but contains a morpholine ring instead of a piperazine ring.
1-methyl-1H-tetrazol-5-yl 2-(4-morpholinyl)-2-oxoethyl sulfide: This compound also contains a tetrazole ring and a morpholine ring but differs in the positioning of the sulfanyl group.
Uniqueness
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is unique due to the presence of the pyridine ring, which can participate in additional interactions, such as π-π stacking and coordination with metal ions. This makes the compound particularly versatile for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H17N7OS |
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Molecular Weight |
319.39 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C13H17N7OS/c1-18-13(15-16-17-18)22-10-12(21)20-8-6-19(7-9-20)11-4-2-3-5-14-11/h2-5H,6-10H2,1H3 |
InChI Key |
MBSNESZTZKQZQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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